molecular formula C10H6ClIN2 B13136452 6-Chloro-5-iodo-3,4'-bipyridine

6-Chloro-5-iodo-3,4'-bipyridine

Cat. No.: B13136452
M. Wt: 316.52 g/mol
InChI Key: KYDSAKUGNAMRGL-UHFFFAOYSA-N
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Description

6-Chloro-5-iodo-3,4’-bipyridine: is a heterocyclic compound with the chemical formula C6H3ClIN3. It belongs to the class of pyrazolo[4,3-c]pyridines. This compound features a bipyridine core with chlorine and iodine substituents at specific positions .

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 6-Chloro-5-iodo-3,4’-bipyridine. One common method involves the reaction of 5-iodo-3,4’-bipyridine with chlorine gas or a chlorinating agent. The reaction proceeds under appropriate conditions to yield the desired compound.

Industrial Production Methods: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes. Optimization and scale-up would be necessary for industrial production.

Chemical Reactions Analysis

Reactivity: 6-Chloro-5-iodo-3,4’-bipyridine can participate in various chemical reactions:

    Substitution Reactions: The chlorine and iodine atoms make it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The bipyridine core can undergo redox reactions.

    Metal Complex Formation: It can coordinate with transition metals to form coordination complexes.

Common Reagents and Conditions:

    Chlorination: Chlorine gas or chlorinating agents (e.g., N-chlorosuccinimide) are used.

    Iodination: Iodine or iodinating agents (e.g., iodine monochloride) are employed.

Major Products: The major product of chlorination is 6-Chloro-5-iodo-3,4’-bipyridine itself. Further functionalization may yield derivatives with additional substituents.

Scientific Research Applications

6-Chloro-5-iodo-3,4’-bipyridine finds applications in various scientific fields:

    Chemistry: As a building block for more complex molecules.

    Biology: It may serve as a ligand in metalloorganic chemistry or as a probe in biological studies.

    Industry: Used in the synthesis of functional materials.

Mechanism of Action

The exact mechanism of action for 6-Chloro-5-iodo-3,4’-bipyridine depends on its specific application. It could involve interactions with cellular targets, enzymatic processes, or other biological pathways. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

While 6-Chloro-5-iodo-3,4’-bipyridine is unique due to its specific halogen substitution pattern, similar compounds include:

These compounds share structural similarities but differ in substituents and functional groups.

Properties

Molecular Formula

C10H6ClIN2

Molecular Weight

316.52 g/mol

IUPAC Name

2-chloro-3-iodo-5-pyridin-4-ylpyridine

InChI

InChI=1S/C10H6ClIN2/c11-10-9(12)5-8(6-14-10)7-1-3-13-4-2-7/h1-6H

InChI Key

KYDSAKUGNAMRGL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=C(N=C2)Cl)I

Origin of Product

United States

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